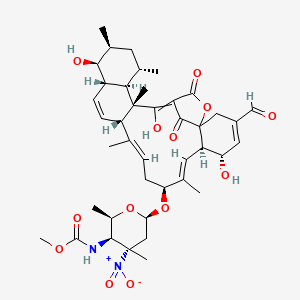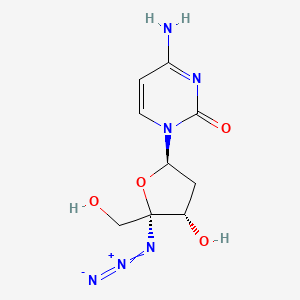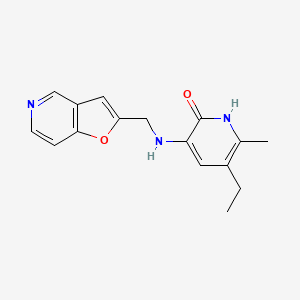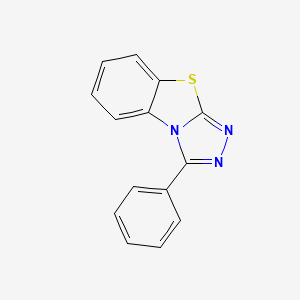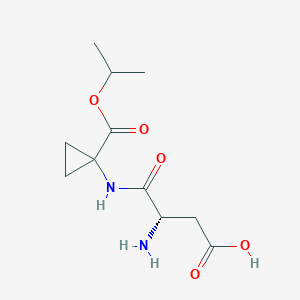
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the reaction of L-aspartic acid with isopropylamine and a cyclopropanecarboxylate derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The use of protecting groups may be necessary to prevent side reactions and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve enzymatic and chemical synthesis routes. Enzymatic methods utilize specific enzymes to catalyze the reaction, while chemical methods may involve the use of catalysts and solvents to facilitate the synthesis. The choice of method depends on factors such as cost, scalability, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but they often require specific temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein repair and modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to protein misfolding.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in protein repair, such as protein L-isoaspartyl methyltransferase, which catalyzes the conversion of abnormal L-isoaspartyl residues to their normal L-aspartyl forms . This activity helps maintain protein function and stability, contributing to cellular health and longevity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of L-aspartic acid, such as N-acetyl-L-aspartyl-L-glutamate and L-isoaspartyl methyltransferase substrates.
Uniqueness
What sets Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate apart is its cyclopropane ring, which imparts unique chemical properties and reactivity. This structural feature may enhance its stability and specificity in biochemical reactions, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
109005-97-2 |
|---|---|
Formule moléculaire |
C11H18N2O5 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(3S)-3-amino-4-oxo-4-[(1-propan-2-yloxycarbonylcyclopropyl)amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O5/c1-6(2)18-10(17)11(3-4-11)13-9(16)7(12)5-8(14)15/h6-7H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)/t7-/m0/s1 |
Clé InChI |
DAFHJZTUSCWKOH-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)OC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C)OC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


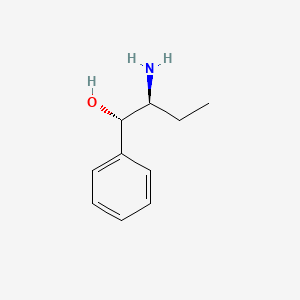
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
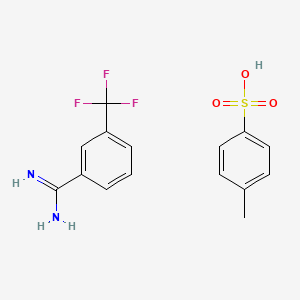
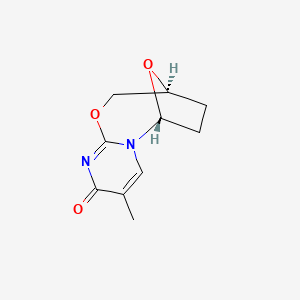
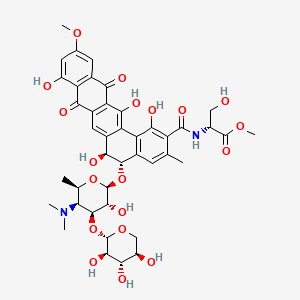
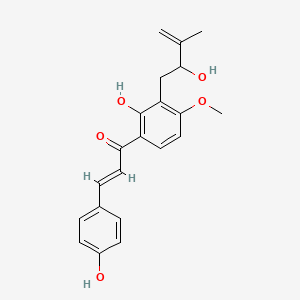

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

